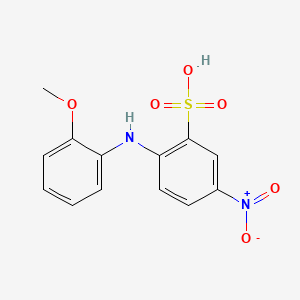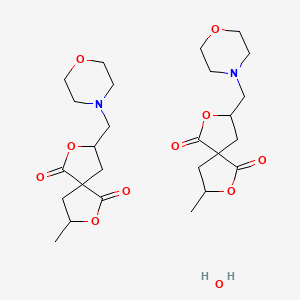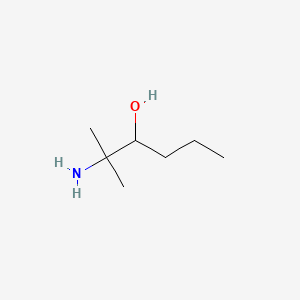
2-Amino-2-methyl-3-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-3-hexanol is an organic compound with the molecular formula C7H17NO It is a type of amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methyl-3-hexanol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-hexanone with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and results in the formation of the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-3-hexanone in the presence of ammonia. This method is efficient and can be scaled up for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-hexanone or 2-methyl-3-hexanal.
Reduction: Formation of 2-amino-2-methylhexane.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
2-Amino-2-methyl-3-hexanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-hexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar properties but a shorter carbon chain.
2-Amino-2-methyl-1-butanol: Similar structure but with a different carbon chain length.
3-Amino-2-methyl-1-butanol: Similar functional groups but different carbon chain positioning.
Uniqueness
2-Amino-2-methyl-3-hexanol is unique due to its specific carbon chain length and the positioning of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63765-79-7 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-amino-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-6(9)7(2,3)8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
FHQBXDQYWIINRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


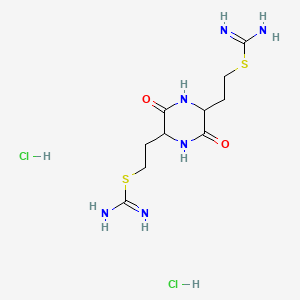
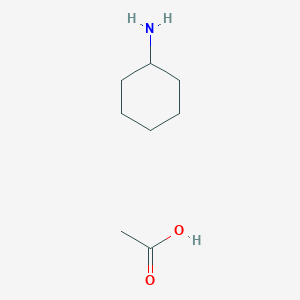



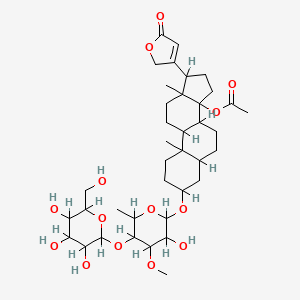
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
